An In-depth Technical Guide to 2,5-di-tert-butylaniline (CAS: 21860-03-7)
An In-depth Technical Guide to 2,5-di-tert-butylaniline (CAS: 21860-03-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and biological activities of 2,5-di-tert-butylaniline. The information is intended to support research and development activities in the fields of chemistry and life sciences.
Core Physicochemical Properties
2,5-di-tert-butylaniline is a sterically hindered aromatic amine. The bulky tert-butyl groups significantly influence its physical and chemical properties, such as solubility and reactivity. It is a solid at room temperature with low solubility in water.[1]
| Property | Value | Reference |
| CAS Number | 21860-03-7 | [2][3][4] |
| Molecular Formula | C₁₄H₂₃N | [2][3][4] |
| Molecular Weight | 205.34 g/mol | [2][3] |
| Melting Point | 103-106 °C | [2] |
| Boiling Point | 294.7 °C at 760 mmHg | |
| Appearance | Powder | [2] |
| Solubility | Low in water | [1] |
Synthesis and Purification
A general purification method for 2,5-di-tert-butylaniline involves steam distillation followed by recrystallization from ethanol, which yields fine needles.[6]
Spectral Data
Detailed spectral data for 2,5-di-tert-butylaniline is not widely published. However, based on the analysis of related compounds, the following characteristics can be expected:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons, the aromatic protons, and the amine protons. The tert-butyl protons would likely appear as a singlet in the aliphatic region. The aromatic protons would appear in the aromatic region, with their chemical shifts and splitting patterns determined by their positions on the benzene ring.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the tert-butyl groups and the aromatic ring. The chemical shifts would be influenced by the electron-donating effect of the amine group and the steric hindrance of the tert-butyl groups.[1]
FTIR: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry: The mass spectrum of an amine will typically show an odd-numbered molecular ion peak.[7] The fragmentation pattern of 2,5-di-tert-butylaniline would likely involve the loss of a methyl group from a tert-butyl substituent, leading to a stable benzylic carbocation.[8]
Biological Activity and Applications
2,5-di-tert-butylaniline serves as a key intermediate in the synthesis of various organic compounds, including new rigid bidentate nitrogen ligands.[2][3]
DNA Damage and Potential Carcinogenicity
There is evidence to suggest that 2,5-di-tert-butylaniline can act as a chlorinating agent that reacts with DNA to form thymine lesions. This interaction with DNA has been linked to potential carcinogenic effects.
Distinction from 2,5-di-tert-butylhydroquinone (SERCA Inhibitor)
It is crucial to distinguish 2,5-di-tert-butylaniline from its hydroquinone analog, 2,5-di-tert-butylhydroquinone (DTBHQ). While the initial query linked the aniline to SERCA inhibition, the available literature clearly indicates that 2,5-di-tert-butylhydroquinone , not the aniline, is a known inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA).
Experimental Protocols
Assessment of DNA Damage by Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a widely used method for quantifying DNA damage in individual cells.[9][10][11][12] The following is a generalized workflow for assessing DNA damage induced by a test compound like 2,5-di-tert-butylaniline.
Caption: A generalized workflow for the Comet Assay to assess DNA damage.
Signaling Pathways
Proposed Mechanism of DNA Damage
While the precise molecular mechanism of DNA damage by 2,5-di-tert-butylaniline is not fully elucidated in the provided search results, a plausible pathway involves its metabolic activation to a reactive species that can then interact with DNA bases. The formation of a thymine lesion suggests an oxidative or alkylating mechanism.
Caption: A proposed pathway for DNA damage induced by 2,5-di-tert-butylaniline.
Safety Information
2,5-di-tert-butylaniline is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-ジ-tert-ブチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. biocompare.com [biocompare.com]
- 4. scbt.com [scbt.com]
- 5. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 6. 2,5-DI-TERT-BUTYLANILINE | 21860-03-7 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
